molecular formula C9H12N2O3S B7722874 N-Hydroxy-2-tosylacetimidamide

N-Hydroxy-2-tosylacetimidamide

Cat. No.: B7722874
M. Wt: 228.27 g/mol
InChI Key: ZPEOWHYBZZPAEJ-UHFFFAOYSA-N
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Description

N-Hydroxy-2-tosylacetimidamide is an organic compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 g/mol . This compound is part of the class of N-hydroxyimides, which are known for their diverse applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

N'-hydroxy-2-(4-methylphenyl)sulfonylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-7-2-4-8(5-3-7)15(13,14)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEOWHYBZZPAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-tosylacetimidamide typically involves the reaction of tosylacetimidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-tosylacetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amines, and substituted imides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Hydroxy-2-tosylacetimidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Hydroxy-2-tosylacetimidamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-phenylacetimidamide
  • N-Hydroxy-2-methoxyacetimidamide
  • N-Hydroxy-2-nitroacetimidamide

Uniqueness

N-Hydroxy-2-tosylacetimidamide is unique due to its tosyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other N-hydroxyimides may not be as effective .

Biological Activity

N-Hydroxy-2-tosylacetimidamide (NHTA) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer research and antioxidant activity. This article synthesizes various research findings on the biological activity of NHTA, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a hydroxylamine functional group attached to a tosylacetimidamide structure. Its chemical formula is C10_{10}H12_{12}N2_2O3_3S, indicating the presence of nitrogen, sulfur, and oxygen atoms which are critical for its biological activity.

Antiproliferative Activity

Research has demonstrated that NHTA exhibits significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50_{50} values observed in different studies:

Cell Line IC50_{50} (µM) Reference
HCT 1163.7
MCF-71.2
HEK 2935.3
Other Lines2.2–4.4

The compound's effectiveness varies across different cell types, with MCF-7 cells showing the highest sensitivity to NHTA. Notably, the mechanism of action appears to be independent of oxidative stress induction, suggesting alternative pathways may be involved in its antiproliferative effects.

Antioxidant Activity

In addition to its antiproliferative properties, NHTA has been evaluated for its antioxidant capabilities. Studies have utilized various assays to measure its ability to scavenge reactive oxygen species (ROS). The results indicate that while NHTA does exhibit some antioxidant activity, it is less effective than standard antioxidants like N-acetyl-L-cysteine (NAC).

Antioxidant Activity Summary

Assay Method Activity Level Comparison
DPPH AssayModerateLower than NAC
FRAP AssayModerateLower than NAC
ROS ScavengingLimitedSignificantly lower

The antioxidant activity was measured using assays such as DPPH and FRAP, where NHTA showed moderate scavenging abilities but did not significantly reduce ROS levels in complex cellular environments compared to NAC .

The precise mechanisms through which NHTA exerts its biological effects are still under investigation. However, preliminary studies suggest that it may involve:

  • Inhibition of key signaling pathways : NHTA may interfere with pathways crucial for cell proliferation and survival.
  • Modulation of oxidative stress responses : Although not primarily an antioxidant, it may influence cellular responses to oxidative stress indirectly.

Case Studies

Several case studies have highlighted the potential therapeutic applications of NHTA:

  • Cancer Treatment : A study involving the treatment of MCF-7 cells with NHTA indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
  • Neuroprotective Effects : Research exploring the neuroprotective properties of NHTA has shown promise in models of oxidative stress-induced neuronal damage.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.